(1r,3s)-3-Aminocyclopentanol hydrochloride
CAS No.: 1284248-73-2
Cat. No.: VC0087521
Molecular Formula: C5H12ClNO
Molecular Weight: 137.607
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1284248-73-2 |
---|---|
Molecular Formula | C5H12ClNO |
Molecular Weight | 137.607 |
IUPAC Name | (1R,3S)-3-aminocyclopentan-1-ol;hydrochloride |
Standard InChI | InChI=1S/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/m0./s1 |
Standard InChI Key | SGKRJNWIEGYWGE-UYXJWNHNSA-N |
SMILES | C1CC(CC1N)O.Cl |
Introduction
Chemical Properties and Structure
(1R,3S)-3-Aminocyclopentanol hydrochloride (CAS No. 1279032-31-3) is an alcohol derivative with the molecular formula C5H12ClNO and a molecular weight of 137.61 . The compound's specific stereochemistry, indicated by the (1R,3S) designation, is crucial for its pharmaceutical applications, as this configuration determines its biological activity and effectiveness in downstream synthesis processes.
Physical and Chemical Properties
The compound exists as a solid at room temperature, typically appearing white to pale yellow in color . Below is a comprehensive table of its key properties:
Property | Value/Description |
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CAS Number | 1279032-31-3 |
Molecular Formula | C5H12ClNO |
Molecular Weight | 137.61 |
Physical Form | Solid |
Color | White to Pale Yellow |
Storage Temperature | Room Temperature (under inert atmosphere) |
Solubility | Slightly soluble in DMSO, Methanol, and Water |
InChI | InChI=1/C5H11NO.ClH/c6-4-1-2-5(7)3-4;/h4-5,7H,1-3,6H2;1H/t4-,5+;/s3 |
InChIKey | SGKRJNWIEGYWGE-SRJSDOSHNA-N |
SMILES | N[C@H]1CCC@@HC1.Cl |
Structural Characteristics
The compound features a cyclopentane ring with two functional groups: an amino group and a hydroxyl group. The stereochemistry is specifically defined as (1R,3S), indicating that the amino group at position 1 has the R configuration while the hydroxyl group at position 3 has the S configuration . This specific stereochemical arrangement is critical for its biological activity and pharmaceutical applications.
Applications and Uses
(1R,3S)-3-Aminocyclopentanol hydrochloride serves as a versatile pharmaceutical intermediate with several documented applications in drug development and organic synthesis.
Pharmaceutical Applications
The compound is primarily utilized as an intermediate in the synthesis of pharmaceutical compounds. Of particular significance is its role as a key chiral intermediate in the production of Bictegravir, a medication approved by the U.S. FDA in 2018 for treating HIV infection . Bictegravir, marketed under the trade name Biktarvy, relies on (1R,3S)-3-Aminocyclopentanol as the primary source of chirality in its molecular structure .
Therapeutic Research Applications
Beyond its role in Bictegravir synthesis, (1R,3S)-3-Aminocyclopentanol hydrochloride is used in the preparation of 6-aminopyridine-3-thiazole compounds, which have shown potential in treating or improving rheumatoid arthritis and psoriasis . This demonstrates the compound's versatility in medicinal chemistry beyond antiviral applications.
Laboratory and Industrial Applications
The compound finds application in laboratory research and development processes as well as chemical production processes . Its specific stereochemistry makes it valuable for asymmetric synthesis and the development of chiral pharmaceuticals.
Synthesis Methods
Several methods for synthesizing (1R,3S)-3-Aminocyclopentanol hydrochloride have been developed, with recent patents focusing on cost-effective routes suitable for industrial-scale production.
Chiral Carboxylic Acid Method
One patented method utilizes chiral carboxylic acids and azanol to form amides as chiral sources. This approach involves:
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Reacting chiral carboxylic acids with hydroxylamine hydrochloride to prepare protected azanol
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Mixing fresh cyclopentadiene with the protected azanol in a stannous chloride-containing n-donor ligand system
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Performing a Diels-Alder reaction to obtain a chiral bridged ring intermediate
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Reducing the intermediate in a palladium carbon-hydrogen system
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Deprotecting under alkaline conditions to obtain (1R,3S)-3-aminocyclopentanol
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Acidifying with hydrochloric acid-methanol solution to yield (1R,3S)-3-Aminocyclopentanol hydrochloride
This method efficiently controls the generation of chiral centers, significantly reduces costs compared to earlier methods, and produces the compound with high optical purity .
Copper-Catalyzed Oxidation Method
Another patented approach involves:
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Oxidizing tert-butyl hydroxylamine carbonate into tert-butyl nitrosyl carbonate under the catalysis of copper chloride and 2-ethyl-2-oxazoline
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Conducting a hetero Diels-Alder reaction with cyclopentadiene in situ
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Selectively reducing nitrogen-oxygen bonds in a zinc powder-acetic acid reaction system
This method aims to overcome the defects of high price and difficult chiral control found in prior art .
Alternative Approaches
Earlier methods for synthesizing (1R,3S)-3-Aminocyclopentanol hydrochloride included:
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Using optically pure (-)-Vince lactams followed by hydro-reduction under the effect of noble metal catalysts (platinum, rhodium, or palladium)
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Protecting nitrogen atoms on amido bonds and using Grignard Reagent for ring opening
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Performing Baeyer-Villiger oxido-rearrangement using oxidants such as hydrogen peroxide, tert-butyl hydroperoxide, or metachloroperbenzoic acid
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Removing blocking groups on amino groups to obtain the final product
These earlier methods were criticized for requiring expensive starting materials, involving tedious steps, and having excessively high costs, making them unfavorable for large-scale industrial production .
Market Significance and Industrial Importance
(1R,3S)-3-Aminocyclopentanol hydrochloride has significant market importance, particularly since the approval of Bictegravir by the U.S. FDA in 2018 .
Global Demand
According to patent documents, the global annual demand for (1R,3S)-3-Aminocyclopentanol hydrochloride exceeds 10 tons . This substantial demand has primarily been met by foreign vendors, with domestic production in China beginning to develop more recently.
Production Challenges
Prior to recent innovations, the production of (1R,3S)-3-Aminocyclopentanol hydrochloride faced several challenges:
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Reliance on expensive starting materials
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Complex multistep synthesis routes
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Difficult control of stereochemistry
Recent Innovations
New synthesis methods have addressed these challenges by:
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Using more accessible and cost-effective starting materials
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Developing more efficient reaction pathways with fewer steps
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Improving stereochemical control for higher optical purity
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Creating processes suitable for large-scale industrial production
These innovations have made the compound more accessible for pharmaceutical applications, particularly in the production of HIV treatments.
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